molecular formula C26H24N4O2 B15037416 3-(4-(Benzyloxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 302918-64-5

3-(4-(Benzyloxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15037416
CAS No.: 302918-64-5
M. Wt: 424.5 g/mol
InChI Key: MYXRJXMYSDVPGA-WPWMEQJKSA-N
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Description

The compound 3-(4-(Benzyloxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a benzyloxy-phenyl group at position 3 and a 4-ethylbenzylidene hydrazone moiety at position 3. The benzyloxy group enhances lipophilicity, while the ethylbenzylidene substituent may influence steric and electronic interactions in biological systems .

Properties

CAS No.

302918-64-5

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O2/c1-2-19-8-10-20(11-9-19)17-27-30-26(31)25-16-24(28-29-25)22-12-14-23(15-13-22)32-18-21-6-4-3-5-7-21/h3-17H,2,18H2,1H3,(H,28,29)(H,30,31)/b27-17+

InChI Key

MYXRJXMYSDVPGA-WPWMEQJKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 4-ethylbenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and ethylbenzylidene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to the desired biological outcome.

Comparison with Similar Compounds

Impact of Substituents on Bioactivity

  • Hydrophilic Modifications : Hydroxyl () and methoxy () groups improve aqueous solubility, critical for bioavailability.
  • Heterocyclic Moieties : The 3-pyridinyl () and indol-3-yl () groups introduce hydrogen-bonding and π-stacking capabilities, which are pivotal in receptor binding .
  • Steric Effects : Bulky substituents like naphthyl () may hinder binding in narrow enzyme pockets but enhance intercalation in DNA .

Biological Activity

3-(4-(Benzyloxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C26H24N4O2\text{C}_{26}\text{H}_{24}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A research article reported that derivatives of pyrazole, including this compound, exhibited significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. These compounds can inhibit key inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases . The specific activity of this compound in this regard requires further investigation but aligns with the known profiles of similar compounds.

Antimicrobial Activity

Additionally, pyrazole derivatives have shown promise as antimicrobial agents. The biological evaluation indicated that certain pyrazoles possess significant antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence their efficacy and selectivity against specific targets. For instance, the introduction of bulky groups or electron-donating substituents has been shown to enhance anticancer activity .

Case Studies

Several studies have investigated the biological effects of related pyrazole compounds:

  • Cytotoxicity Study : A series of pyrazole derivatives were tested for cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the substituents significantly affected their potency .
  • Combination Therapy : Research involving the combination of pyrazole derivatives with conventional chemotherapeutics like doxorubicin demonstrated enhanced cytotoxic effects, indicating potential for synergistic treatment approaches in cancer therapy .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets, providing insights into their mechanisms of action .

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